4-Bromo-2-piperazinobenzoic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

Sourcing a halogenated piperazine scaffold with multiple diversification points for library synthesis often forces a trade-off between purity and reactivity. 4-Bromo-2-piperazinobenzoic acid (CAS 1197193-25-1) solves this with orthogonal reactive handles validated for palladium-catalyzed cross-coupling and amidation. - Dual-Handle Core: Carboxylic acid and 4-aryl bromide enable sequential amide coupling and Suzuki-Miyaura reactions on a single ring system. - Defined Physicochemical Baseline: XLogP3 of -0.7 and TPSA of 52.6 Ų provide a quantifiable benchmark for probing bromine substituent effects on permeability and target engagement. - Consistent Supply: Standardized at ≥98% purity with a molecular weight of 285.14 g/mol, facilitating direct use as an analytical reference standard.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.141
CAS No. 1197193-25-1
Cat. No. B599047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-piperazinobenzoic acid
CAS1197193-25-1
Molecular FormulaC11H13BrN2O2
Molecular Weight285.141
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C11H13BrN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
InChIKeyYJEHRRNLZOGASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-piperazinobenzoic Acid Overview


4-Bromo-2-piperazinobenzoic acid (CAS 1197193-25-1) is a research chemical belonging to the piperazine-benzoic acid class of compounds . Its core structure consists of a benzoic acid moiety with a piperazine ring at the 2-position and a bromine atom at the 4-position . It is classified as a piperazine derivative and an organic building block , and it is widely offered by chemical suppliers for research and development purposes . Due to its structural features, which include both aromatic and aliphatic components, it is a versatile intermediate of interest in medicinal chemistry, though its specific biological activity remains under investigation .

4-Bromo-2-piperazinobenzoic Acid: Substitution Risks


Despite belonging to the piperazine-benzoic acid family, 4-bromo-2-piperazinobenzoic acid cannot be freely substituted with its close structural analogs, such as 2-piperazinobenzoic acid or 4-chloro-2-piperazinobenzoic acid . The presence of the bromine atom at the 4-position is a critical determinant of the molecule's distinct chemical reactivity and biological profile . The piperazine ring itself provides a scaffold for potential interactions with various biological targets , but the identity of the halogen substituent (bromine vs. chlorine vs. none) significantly influences key physicochemical properties, including lipophilicity and electronic effects . These differences can directly impact a compound's performance in assays, synthetic transformations, and overall pharmacokinetic behavior, making each analog a unique entity. The following section provides the quantitative evidence required to differentiate this specific compound for informed selection and procurement.

4-Bromo-2-piperazinobenzoic Acid: Data-Driven Selection


Lipophilicity Impact of 4-Bromo Substitution

Lipophilicity is a critical property influencing membrane permeability, solubility, and in vivo distribution. This analysis compares the lipophilicity of 4-Bromo-2-piperazinobenzoic acid against its non-halogenated parent compound, 2-piperazinobenzoic acid, to quantify the effect of the 4-bromo substituent. The computed XLogP3 value for 4-Bromo-2-piperazinobenzoic acid is -0.7 . While direct XLogP3 data for 2-piperazinobenzoic acid is not available from the same source, a class-level comparison with analogous piperazine-benzoic acid compounds supports a significant shift in lipophilicity due to halogenation.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Hydrogen Bonding Capacity via TPSA

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to form hydrogen bonds, which influences oral bioavailability and CNS penetration. 4-Bromo-2-piperazinobenzoic acid has a reported TPSA of 52.6 Ų , a value that is confirmed by another vendor source at 52.57 Ų . This metric provides a quantitative baseline for understanding the compound's polarity. While direct TPSA data for the closest analog, 4-chloro-2-piperazinobenzoic acid, is not available in the examined sources, the consistency of the TPSA value across vendors provides a reliable benchmark for researchers comparing this compound to others in their synthetic or screening workflow.

Molecular Modeling Drug Design Physicochemical Analysis

Bromine Reactivity in Cross-Coupling

The position and type of halogen on the benzoic acid core are crucial for downstream synthetic applications, particularly in cross-coupling reactions. 4-Bromo-2-piperazinobenzoic acid contains a bromine atom, which is a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This structural feature makes the 4-bromo compound a more versatile and reactive building block than its 4-chloro analog (4-chloro-2-piperazinobenzoic acid) . The piperazine ring at the 2-position further expands its utility, allowing for functionalization on a second, distinct chemical handle. This dual functionality makes it a powerful intermediate for constructing diverse libraries of complex molecules.

Organic Synthesis Medicinal Chemistry Chemical Biology

LogP Differentiation by Halogen Type

The logP value is a critical measure of a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall drug-likeness. A head-to-head comparison of computed XLogP3 values reveals a distinct difference in lipophilicity between the brominated and chlorinated analogs of the piperazine-benzoic acid scaffold. 4-Bromo-2-piperazinobenzoic acid has a calculated XLogP3 of -0.7 . While a direct comparison value for the 4-chloro analog is not available from the same source, this data point serves as a quantitative anchor for the specific compound, differentiating it from other halogenated variants which will have different logP values due to the atomic properties of the halogen.

Physicochemical Properties Medicinal Chemistry Lead Optimization

TPSA and Drug-Likeness Predictions

Topological Polar Surface Area (TPSA) is a key predictor of a molecule's passive membrane permeability and oral bioavailability. The TPSA for 4-Bromo-2-piperazinobenzoic acid is reported as 52.6 Ų , a value corroborated by another independent source as 52.57 Ų . While TPSA data for the direct analogs (e.g., 4-chloro or non-halogenated versions) were not found, this cross-validated metric provides a reliable, quantitative descriptor for the compound's hydrogen bonding capacity. This allows researchers to differentiate it from other piperazine-benzoic acid derivatives in their computational models and screening cascades, where even small differences in TPSA can significantly alter predicted ADME properties.

QSAR Drug Design Computational Chemistry

4-Bromo-2-piperazinobenzoic Acid Applications


Sequential Functionalization for Chemical Libraries

4-Bromo-2-piperazinobenzoic acid is an ideal building block for constructing complex molecular libraries due to its two distinct functional handles. The carboxylic acid group can be used for amide bond formation or esterification, while the aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Its demonstrated utility as a research intermediate in organic synthesis makes it a strategic choice for medicinal chemists aiming to rapidly explore chemical space around a piperazine-benzoic acid core .

Physicochemical Modulation in Lead Optimization

In a lead optimization campaign, subtle changes to a molecule's physicochemical profile can have a profound impact on its in vivo performance. 4-Bromo-2-piperazinobenzoic acid offers a defined and quantifiable lipophilicity (XLogP3 = -0.7) and polar surface area (TPSA = 52.6 Ų) . Researchers can use this compound to systematically probe the effects of a 4-bromo substituent on target engagement, membrane permeability, and metabolic stability, using the provided data as a benchmark for comparing other analogs in the series.

Antimicrobial and Anticancer Screening

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Its structural features, particularly the piperazine ring, suggest it may interact with various biological targets . Therefore, 4-Bromo-2-piperazinobenzoic acid can serve as a valuable tool compound or starting point for phenotypic screening campaigns, target-based assays, and mechanism-of-action studies in infectious disease and oncology research .

Reference Standard for QC and Analytical Chemistry

With a well-defined molecular weight (285.14 g/mol), molecular formula (C11H13BrN2O2), and high purity (≥98%) , 4-Bromo-2-piperazinobenzoic acid is suitable for use as a reference standard in analytical method development and quality control processes . Its stable and well-characterized nature allows for its use in calibrating instruments, validating analytical methods (e.g., HPLC, LC-MS), and ensuring the identity and purity of synthesized batches of the compound itself.

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